molecular formula C17H12N4OS B256813 1-((1-Phenyl-1H-tetraazol-5-YL)thio)-2-naphthol

1-((1-Phenyl-1H-tetraazol-5-YL)thio)-2-naphthol

Cat. No. B256813
M. Wt: 320.4 g/mol
InChI Key: FYYIVMBULWGHIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((1-Phenyl-1H-tetraazol-5-YL)thio)-2-naphthol, also known as PTTN, is a synthetic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. PTTN belongs to the class of tetrazole-based compounds, which have been shown to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Scientific Research Applications

1-((1-Phenyl-1H-tetraazol-5-YL)thio)-2-naphthol has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and infectious diseases. In cancer research, 1-((1-Phenyl-1H-tetraazol-5-YL)thio)-2-naphthol has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. 1-((1-Phenyl-1H-tetraazol-5-YL)thio)-2-naphthol induces cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of key signaling pathways, such as PI3K/Akt and MAPK/ERK. In addition, 1-((1-Phenyl-1H-tetraazol-5-YL)thio)-2-naphthol has been shown to sensitize cancer cells to chemotherapy and radiotherapy, which makes it a promising candidate for combination therapy.
In inflammation research, 1-((1-Phenyl-1H-tetraazol-5-YL)thio)-2-naphthol has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 1-((1-Phenyl-1H-tetraazol-5-YL)thio)-2-naphthol also suppresses the activation of NF-κB, a key transcription factor involved in the inflammatory response. In infectious disease research, 1-((1-Phenyl-1H-tetraazol-5-YL)thio)-2-naphthol has been shown to exhibit antimicrobial activity against a wide range of bacteria and fungi, including drug-resistant strains.

Mechanism of Action

The mechanism of action of 1-((1-Phenyl-1H-tetraazol-5-YL)thio)-2-naphthol is not fully understood, but it is believed to involve multiple targets and pathways. 1-((1-Phenyl-1H-tetraazol-5-YL)thio)-2-naphthol has been shown to interact with various enzymes and receptors, such as PI3K, Akt, MAPK, NF-κB, and COX-2, which are involved in cell signaling, inflammation, and cancer progression. 1-((1-Phenyl-1H-tetraazol-5-YL)thio)-2-naphthol also induces oxidative stress and DNA damage in cancer cells, which contributes to its anticancer activity.
Biochemical and Physiological Effects
1-((1-Phenyl-1H-tetraazol-5-YL)thio)-2-naphthol has been shown to exhibit various biochemical and physiological effects, depending on the target and pathway involved. In cancer cells, 1-((1-Phenyl-1H-tetraazol-5-YL)thio)-2-naphthol induces cell cycle arrest and apoptosis, which leads to the inhibition of cancer cell growth and proliferation. In inflammation, 1-((1-Phenyl-1H-tetraazol-5-YL)thio)-2-naphthol suppresses the production of pro-inflammatory cytokines, which reduces the inflammatory response. In infectious diseases, 1-((1-Phenyl-1H-tetraazol-5-YL)thio)-2-naphthol disrupts the cell membrane and inhibits the synthesis of key enzymes, which leads to the inhibition of bacterial and fungal growth.

Advantages and Limitations for Lab Experiments

1-((1-Phenyl-1H-tetraazol-5-YL)thio)-2-naphthol has several advantages for lab experiments, including its high potency and selectivity, which makes it a valuable tool for studying various biological processes. 1-((1-Phenyl-1H-tetraazol-5-YL)thio)-2-naphthol is also relatively easy to synthesize and can be obtained in high yields. However, 1-((1-Phenyl-1H-tetraazol-5-YL)thio)-2-naphthol has some limitations, including its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy. In addition, 1-((1-Phenyl-1H-tetraazol-5-YL)thio)-2-naphthol has not been extensively studied in vivo, which limits its potential as a therapeutic agent.

Future Directions

There are several future directions for 1-((1-Phenyl-1H-tetraazol-5-YL)thio)-2-naphthol research, including the development of more potent and selective analogs, the optimization of the synthesis method, and the evaluation of 1-((1-Phenyl-1H-tetraazol-5-YL)thio)-2-naphthol in vivo. In cancer research, 1-((1-Phenyl-1H-tetraazol-5-YL)thio)-2-naphthol analogs with improved pharmacokinetic properties and lower toxicity could be developed for clinical trials. In inflammation and infectious disease research, 1-((1-Phenyl-1H-tetraazol-5-YL)thio)-2-naphthol analogs with improved solubility and bioavailability could be developed for topical and oral administration. In addition, the mechanism of action of 1-((1-Phenyl-1H-tetraazol-5-YL)thio)-2-naphthol could be further elucidated to identify new targets and pathways for drug development.

Synthesis Methods

1-((1-Phenyl-1H-tetraazol-5-YL)thio)-2-naphthol can be synthesized by reacting 1-phenyl-1H-tetrazole-5-thiol with 2-hydroxy-1-naphthaldehyde in the presence of a suitable catalyst. The reaction proceeds through a one-pot process, which involves the formation of an imine intermediate followed by cyclization to form the final product. The yield of 1-((1-Phenyl-1H-tetraazol-5-YL)thio)-2-naphthol can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.

properties

Product Name

1-((1-Phenyl-1H-tetraazol-5-YL)thio)-2-naphthol

Molecular Formula

C17H12N4OS

Molecular Weight

320.4 g/mol

IUPAC Name

1-(1-phenyltetrazol-5-yl)sulfanylnaphthalen-2-ol

InChI

InChI=1S/C17H12N4OS/c22-15-11-10-12-6-4-5-9-14(12)16(15)23-17-18-19-20-21(17)13-7-2-1-3-8-13/h1-11,22H

InChI Key

FYYIVMBULWGHIN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SC3=C(C=CC4=CC=CC=C43)O

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SC3=C(C=CC4=CC=CC=C43)O

Origin of Product

United States

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